2-(2-Bromo-4-fluorophenyl)acetonitrile is an organic compound characterized by the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol. It features a bromine atom and a fluorine atom on the aromatic ring, contributing to its unique chemical properties. This compound is primarily synthesized for research purposes and is not found in nature.
There's no current research available on the specific mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetonitrile in biological systems.
-(2-Bromo-4-fluorophenyl)acetonitrile is a fluorinated and brominated derivative of acetonitrile, commonly used in proteomics research. Its primary application lies in the field of cysteine alkylation, a technique employed to modify and identify proteins.During this process, the thiol group (-SH) of cysteine residues in proteins reacts with the electrophilic carbon atom of 2-(2-Bromo-4-fluorophenyl)acetonitrile, forming a stable covalent bond. This modification introduces a unique mass tag to the protein, allowing for its subsequent identification and characterization using mass spectrometry techniques.
The specific advantages of using 2-(2-Bromo-4-fluorophenyl)acetonitrile in cysteine alkylation include:
While the current established use of 2-(2-Bromo-4-fluorophenyl)acetonitrile lies primarily in cysteine alkylation for proteomics research, ongoing investigations suggest its potential for broader applications in other scientific fields. These include:
The synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile typically involves halogenation processes. A common method includes the bromination of 4-fluorobenzyl cyanide using bromine in the presence of a catalyst. In industrial settings, optimized bromination processes are employed to maximize yield and purity, often utilizing continuous flow reactors .
2-(2-Bromo-4-fluorophenyl)acetonitrile serves multiple functions across various fields:
Several compounds share structural similarities with 2-(2-Bromo-4-fluorophenyl)acetonitrile:
Compound Name | Similarity Index |
---|---|
2-(2-Bromo-5-fluorophenyl)acetonitrile | 0.98 |
2-(3-Bromo-4-fluorophenyl)acetonitrile | 0.86 |
4-Bromo-3-fluorophenylacetonitrile | 0.84 |
2-(2-Bromo-4-chlorophenyl)acetonitrile | Not specified |
2-(Bromo-4-trifluoromethylphenyl)acetonitrile | Not specified |
The uniqueness of 2-(2-Bromo-4-fluorophenyl)acetonitrile lies in the specific positioning of its bromine and fluorine atoms on the phenyl ring, which significantly influences its reactivity and biological activity. This specific arrangement allows for distinct interactions with molecular targets, enhancing its value in various research applications .